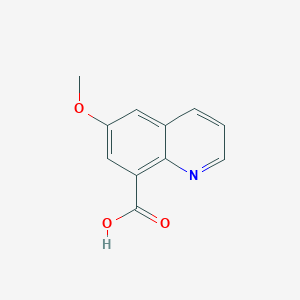

6-Methoxyquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOKBRQKJFQMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Ligand Design of 6 Methoxyquinoline 8 Carboxylic Acid Derivatives

Impact of the Methoxy (B1213986) Group and Carboxylic Acid Moiety on Biological Activity

The methoxy group at the 6-position and the carboxylic acid moiety at the 8-position of the quinoline (B57606) ring are fundamental to the biological activity of this class of compounds. The electronic and steric properties of these functional groups can significantly influence the binding of these molecules to their biological targets.

The methoxy group (-OCH₃) is an electron-donating group that can affect the electron density of the quinoline ring system, which in turn can modulate interactions with biological macromolecules. Its presence and position can influence the compound's metabolic stability and pharmacokinetic properties.

The carboxylic acid moiety (-COOH) is a key functional group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with amino acid residues in the active site of a target protein. mdpi.com The acidic nature of the carboxylic acid group allows it to exist as a carboxylate anion at physiological pH, which can be crucial for electrostatic interactions with positively charged residues like arginine or lysine.

A study on a series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives highlighted the critical role of the carboxylic acid group in their activity as P-glycoprotein (P-gp) inhibitors. nih.gov In this study, the carboxylic acid derivatives were compared to their corresponding alcohol analogs, where the carboxylic acid was reduced to a primary alcohol. The results demonstrated that while the alcohol derivatives showed significant P-gp inhibitory activity, the carboxylic acid derivatives were largely inactive. nih.gov This suggests that for this particular biological target, the presence of the carboxylic acid is detrimental to activity, and its replacement with a hydroxyl methyl group is favorable.

Table 1: Comparison of P-gp Inhibitory Activity of 6-Methoxy-2-arylquinoline-4-carboxylic Acid Derivatives and Their Alcoholic Analogs nih.gov

| Compound | R | Functional Group at C4 | P-gp Inhibition Activity |

| 4a | Phenyl | -COOH | Not significant |

| 5a | Phenyl | -CH₂OH | 1.3-fold stronger than verapamil |

| 4b | 4-Fluorophenyl | -COOH | Not significant |

| 5b | 4-Fluorophenyl | -CH₂OH | 2.1-fold stronger than verapamil |

This data underscores the profound impact that the carboxylic acid moiety can have on biological activity, where its presence or absence can be a determining factor for the compound's efficacy against a specific target.

Analysis of Positional and Substituent Effects on the Quinoline Ring System

The biological activity of quinoline derivatives can be finely tuned by altering the position and nature of substituents on the quinoline ring. The introduction of different functional groups at various positions can influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological targets.

For instance, a study on 8-substituted quinoline-2-carboxamides as carbonic anhydrase (CA) inhibitors demonstrated how modifications at the 8-position of the quinoline ring can significantly impact inhibitory activity against different CA isoforms. asianpubs.org In this series, various aliphatic and benzylic halides were used to alkylate the hydroxyl group at the 8-position.

Table 2: Carbonic Anhydrase Inhibitory Activity of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides asianpubs.org

| Compound | R Group at C8-O- | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) |

| 5a | 4-Nitrobenzyl | 125.6 | 88.4 | 875.3 |

| 5b | 2-Bromobenzyl | 98.3 | 85.7 | 798.1 |

| 5h | 4-(Trifluoromethyl)benzyl | 61.9 | 33.0 | 657.2 |

Furthermore, the substitution pattern on the quinoline ring can influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its pharmacokinetic profile. The introduction of halogen atoms, for example, can increase lipophilicity and potentially enhance cell membrane permeability.

Stereochemical Considerations in the Bioactivity of Quinoline Derivatives

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, and quinoline derivatives are no exception. The introduction of a chiral center in a molecule can lead to the formation of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors.

While specific studies on the stereoisomers of 6-methoxyquinoline-8-carboxylic acid are not extensively reported in the reviewed literature, the principles of stereoselectivity are well-established for the broader class of quinoline compounds. The synthesis of chiral quinoline-based derivatizing reagents has been developed for the enantioseparation of racemic compounds, underscoring the importance of chirality in this chemical class. asianpubs.orgresearchgate.net

For a quinoline derivative to elicit a biological response, it must bind to a specific target, which is often a protein with a well-defined three-dimensional structure. The binding affinity is determined by the complementary fit between the ligand and the binding site. Enantiomers, having different spatial arrangements of their atoms, will interact differently with the chiral binding pocket. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may bind with lower affinity or not at all. In some cases, the "inactive" enantiomer may even be responsible for undesirable side effects.

Therefore, in the rational design of this compound derivatives, the introduction of any chiral centers should be carefully considered. The synthesis of enantiomerically pure compounds and the separate evaluation of their biological activities are crucial steps in developing a safe and effective drug.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and biological testing.

QSAR studies on quinoline derivatives have successfully been employed to predict their activity against various biological targets. These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

A 2D-QSAR study on arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine (B1211576) transporter (hDAT) resulted in an equation that highlighted the importance of electronic properties. The model indicated that electron-withdrawing groups in the aromatic moiety were important for binding affinity.

In the context of this compound analogs, a QSAR model could be developed using a training set of compounds with known biological activities. The model would then be validated using a separate test set of compounds. Once a statistically robust and predictive QSAR model is established, it can be used to screen a virtual library of novel analogs to identify those with the highest predicted activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Property Quantified |

| Electronic | HOMO/LUMO energies, Partial charges | Electron distribution, Reactivity |

| Steric | Molar refractivity, Molecular volume | Size and shape of the molecule |

| Hydrophobic | LogP, Polar surface area | Lipophilicity, Membrane permeability |

| Topological | Connectivity indices | Molecular branching and shape |

The development of predictive QSAR models for this compound analogs would be a valuable tool in the rational design of new derivatives with improved biological activity profiles.

Mechanistic Investigations of Biological Activities Exhibited by 6 Methoxyquinoline 8 Carboxylic Acid and Its Bioactive Derivatives

Enzyme Inhibition Profiles

The therapeutic potential of quinoline (B57606) derivatives has been a subject of extensive research, with a particular focus on their role as enzyme inhibitors. The 6-methoxyquinoline-8-carboxylic acid scaffold, in particular, has served as a foundational structure for the development of various bioactive derivatives. This section delves into the mechanistic investigations of the biological activities of these compounds, focusing on their enzyme inhibition profiles across a range of important biological targets.

Inhibition of Bacterial DNA Gyrase and Type IV Topoisomerase

Derivatives of 6-methoxyquinoline (B18371) have been identified as a promising class of novel bacterial topoisomerase inhibitors (NBTIs), distinct from the well-known fluoroquinolones. These compounds target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. nih.govnih.gov DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes following replication. nih.gov Inhibition of these enzymes leads to disruption of essential cellular processes and ultimately bacterial cell death. nih.gov

A notable example is a series of 3-fluoro-6-methoxyquinoline (B1245202) derivatives. One particularly potent compound from this series demonstrated excellent in vitro activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC90) of 0.125 µg/mL. nih.gov The enhanced inhibition of Topoisomerase IV by this derivative correlated with improved activity against S. aureus strains that have developed resistance to other NBTIs. nih.gov This suggests that these derivatives may offer a valuable therapeutic option against drug-resistant bacterial infections.

| Compound | Target Organism | MIC90 (µg/mL) |

| 3-fluoro-6-methoxyquinoline derivative | Staphylococcus aureus | 0.125 |

Modulation of Insulin-like Growth Factors (IGF-1R, IGF-2R)

The insulin-like growth factor (IGF) signaling pathway, primarily mediated through the IGF-1 receptor (IGF-1R), plays a critical role in cell growth, proliferation, and differentiation. unc.edu Dysregulation of this pathway is implicated in the pathogenesis of various cancers. nih.gov The IGFs, IGF-I and IGF-II, are polypeptides that share structural homology with proinsulin and exert their effects by binding to the IGF-1R and the IGF-II/mannose-6-phosphate receptor (IGF-2R). unc.edu

While direct studies on the modulation of IGF-1R and IGF-2R by this compound are not extensively documented, the broader class of quinoline-containing heterocyclic small molecules has been investigated for its potential to interfere with this signaling axis. Research has shown that such small molecules can reduce the formation of hybrid receptors composed of the insulin (B600854) receptor (IR) and IGF-1R. nih.gov This modulation of receptor composition can, in turn, affect downstream signaling pathways. The development of small molecule inhibitors that can co-inhibit IGF-1R and other related receptors represents a promising strategy in cancer therapy. nih.gov Further research is warranted to elucidate the specific interactions of this compound and its derivatives with IGF-1R and IGF-2R to determine their potential as modulators of this important signaling pathway.

Inhibition of Alkaline Phosphatase Isoforms (e.g., h-TNAP, h-IAP, h-PLAP, h-GCAP)

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at alkaline pH. In humans, there are four main isoforms: tissue-nonspecific alkaline phosphatase (TNAP), intestinal alkaline phosphatase (IAP), placental alkaline phosphatase (PLAP), and germ cell alkaline phosphatase (GCAP). researchgate.net These isoforms play diverse physiological roles, and their dysregulation has been linked to various diseases, making them attractive therapeutic targets. nih.gov

While research on this compound is limited in this area, studies on the closely related quinoline-4-carboxylic acid scaffold have demonstrated significant inhibitory activity against several AP isoforms. researchgate.net These investigations have revealed that derivatives of this scaffold can be potent inhibitors of human TNAP (h-TNAP), human IAP (h-IAP), human PLAP (h-PLAP), and human GCAP (h-GCAP). researchgate.net For instance, certain quinoline-4-carboxylic acid derivatives have exhibited IC50 values in the nanomolar range against these enzymes. researchgate.net

| Compound Derivative | Target Isoform | IC50 (nM) |

| Quinoline-4-carboxylic acid derivative 1 | h-TNAP | 22 |

| Quinoline-4-carboxylic acid derivative 2 | h-IAP | 34 |

| Quinoline-4-carboxylic acid derivative 2 | h-PLAP | 82 |

| Quinoline-4-carboxylic acid derivative 3 | h-GCAP | 150 |

These findings suggest that the quinoline carboxylic acid core is a promising pharmacophore for the development of potent and selective alkaline phosphatase inhibitors. Further exploration of this compound and its derivatives is necessary to determine their specific inhibitory profiles against the various AP isoforms.

SIRT3 Inhibition Pathways

Sirtuin 3 (SIRT3) is a member of the sirtuin family of NAD+-dependent deacetylases, which are primarily located in the mitochondria. SIRT3 plays a crucial role in regulating mitochondrial function and cellular metabolism, and its dysregulation has been implicated in various diseases, including cancer. nih.gov Overexpression of SIRT3 has been shown to promote tumorigenesis in certain cancers, making it a potential therapeutic target. nih.gov

While direct evidence for the inhibition of SIRT3 by this compound is not yet available, studies on other quinoline-based compounds have shown promise. For example, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors. nih.gov One of the most active compounds in this series exhibited a significant inhibitory rate against SIRT3. nih.gov The selective inhibition of SIRT3 over other sirtuin isoforms, such as SIRT1 and SIRT2, is a key challenge in the development of such inhibitors due to the high degree of similarity in their active sites. nih.gov The quinoline scaffold, however, appears to offer a promising starting point for the design of selective SIRT3 inhibitors.

| Compound Derivative | Target | IC50 (µM) |

| Nicotinamide (Positive Control) | SIRT3 | 39.1 |

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA I, hCA II) Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. russiantaxifolin.com Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. russiantaxifolin.com Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are involved in various physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.gov

The quinoline nucleus is a common feature in many compounds designed as AChE and CA inhibitors. While specific studies on this compound are limited, research on structurally related 8-substituted quinoline-2-carboxamides has demonstrated potent inhibitory activity against hCA I and hCA II. nih.gov Certain derivatives from this series exhibited inhibition constants (Ki) in the low nanomolar range against both isoforms. nih.gov

| Compound Derivative | Target Isoform | Ki (nM) |

| 8-substituted quinoline-2-carboxamide (B1208818) 1 | hCA I | 61.9 |

| 8-substituted quinoline-2-carboxamide 1 | hCA II | 33.0 |

| 8-substituted quinoline-2-carboxamide 2 | hCA II | 88.4 |

| 8-substituted quinoline-2-carboxamide 3 | hCA II | 85.7 |

These findings highlight the potential of the 8-substituted quinoline scaffold as a template for the design of potent carbonic anhydrase inhibitors. Further investigation is required to assess the inhibitory activity of this compound and its derivatives against both AChE and the various CA isoforms.

Protein Kinase CK2 Inhibition Mechanisms

Protein kinase CK2 is a ubiquitously expressed and highly conserved serine/threonine kinase that is involved in a wide array of cellular processes, including cell growth, proliferation, and survival. nih.gov Elevated levels of CK2 activity are associated with various diseases, particularly cancer, making it an attractive target for therapeutic intervention. mdpi.com

The quinoline scaffold has been explored for the development of CK2 inhibitors. Studies on derivatives of 3-quinoline carboxylic acid have led to the identification of compounds with potent inhibitory activity against CK2, with some exhibiting IC50 values in the sub-micromolar range. researchgate.net The tricyclic quinoline compound CX-4945 is a notable example of a CK2 inhibitor that has advanced to human clinical trials. dntb.gov.ua The mechanism of inhibition for many of these quinoline-based compounds involves competitive binding at the ATP-binding site of the enzyme. mdpi.com Molecular modeling studies have provided insights into the key interactions between these inhibitors and the active site of CK2, often involving hydrogen bonding and hydrophobic interactions with specific amino acid residues. researchgate.net While specific mechanistic studies on this compound as a CK2 inhibitor are yet to be reported, the established activity of related quinoline carboxylic acids suggests that this compound and its derivatives may also function as inhibitors of this important protein kinase.

P-glycoprotein Inhibitory Mechanisms

P-glycoprotein (P-gp) is a member of the ATP-binding cassette (ABC) family of transport proteins that actively effluxes a wide array of xenobiotics, including many chemotherapeutic drugs, from cells. mdpi.comekb.eg Its overexpression is a primary cause of multidrug resistance (MDR) in cancer, a major obstacle in successful chemotherapy. mdpi.comnih.gov Consequently, the development of P-gp inhibitors to be used as adjuvants in cancer treatment is a significant therapeutic strategy. nih.gov

Derivatives of 6-methoxyquinoline have been identified as potent inhibitors of P-gp. nih.gov In a study focused on 6-methoxy-2-arylquinoline analogues, alcoholic derivatives demonstrated significant activity in inhibiting the efflux of the P-gp substrate rhodamine 123. nih.gov The mechanism of inhibition involves direct interaction with the drug-binding pocket of P-gp. Molecular docking studies of a particularly potent derivative revealed that the methoxy (B1213986) group's oxygen atom forms a hydrogen bond with the side chain of the amino acid residue Gln 986, while the phenyl ring of the quinoline derivative engages in π−π stacking with Phe 979. nih.gov These interactions stabilize the inhibitor within the binding site, competitively hindering the transport of anticancer drugs and restoring their intracellular concentration and cytotoxic efficacy. nih.govnih.gov

| Compound | Derivative Type | P-gp Inhibitory Activity (vs. Verapamil) | Key Molecular Interactions |

|---|---|---|---|

| 5a | Alcoholic 6-methoxy-2-arylquinoline | 1.3-fold stronger | Interaction with P-gp drug-binding pocket |

| 5b | Alcoholic 6-methoxy-2-arylquinoline | 2.1-fold stronger | Hydrogen bonding with Gln 986; π−π stacking with Phe 979 |

Targeting Mycobacterium tuberculosis Fructose-1,6-bisphosphate Aldolase (MtFBA)

The search for novel antitubercular agents is critical for combating drug-resistant strains of Mycobacterium tuberculosis (M. tb). mdpi.com One promising target is the enzyme Fructose-1,6-bisphosphate Aldolase (FBA), which is essential for the glycolysis and gluconeogenesis pathways of M. tb. nih.gov Notably, mycobacteria utilize a Class II FBA, which is structurally and mechanistically distinct from the Class I FBA found in humans, making it a selective target for drug development. nih.gov

While research specifically detailing the action of this compound on MtFBA is limited, studies on the closely related quinoline scaffold have demonstrated its potential. For instance, 8-hydroxyquinoline-2-carboxylic acid has been identified as a potent, noncompetitive inhibitor of MtFBA. This highlights the potential of the quinoline carboxylic acid framework to serve as a basis for the development of novel anti-TB drugs targeting this essential enzyme. Other quinoline derivatives have been shown to possess antitubercular activity through different mechanisms, such as the inhibition of DNA gyrase or the cell division protein FtsZ, underscoring the versatility of the quinoline core in developing antimycobacterial agents. mdpi.comnih.gov

Molecular Interactions and Cellular Pathways

DNA Binding and Interference with DNA Synthesis

The quinoline scaffold is a recognized pharmacophore that can interact with DNA and interfere with its synthesis and function, contributing to its anticancer and antimicrobial activities. benthamdirect.comacs.org Derivatives of quinoline carboxylic acid have been shown to target DNA through multiple mechanisms.

One primary mode of action is binding to the minor groove of the DNA double helix. benthamdirect.comnih.gov In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that they bind effectively to the A/T-rich minor groove region of B-DNA. benthamdirect.comnih.gov This binding is stabilized by hydrogen bonds between the quinoline molecule and the nucleic acid base pairs, which can disrupt DNA replication and transcription. researchgate.net

Another critical mechanism is the inhibition of enzymes essential for DNA synthesis and maintenance. Certain arylated quinoline carboxylic acids have been identified as inhibitors of M. tb DNA gyrase, an enzyme crucial for relieving torsional stress during DNA replication. mdpi.com In the context of cancer, quinoline derivatives can also act as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a key role in the epigenetic regulation of gene expression. mdpi.com By inhibiting DNMTs, these compounds can lead to the demethylation and re-expression of tumor suppressor genes, thereby exerting an antiproliferative effect. mdpi.com

Induction of Oxidative Stress Responses

A common mechanism by which anticancer agents induce cell death is through the generation of reactive oxygen species (ROS), which causes overwhelming oxidative stress and damages cellular components. mdpi.com Several quinoline derivatives have been shown to exert their cytotoxic effects by modulating the redox balance in cancer cells. nih.govtandfonline.com

The novel synthetic quinoline derivative DFIQ, for example, was found to disrupt the metabolic clearance of ROS in non-small-cell lung cancer (NSCLC) cells, leading to an accumulation of superoxide (B77818) radicals (O₂⁻). mdpi.comnih.gov This increase in oxidative stress is directly linked to the induction of apoptosis. mdpi.com Similarly, a series of quinoline analogues of the natural anticancer agent combretastatin (B1194345) A-4 were also found to cause the generation of ROS in MCF-7 breast cancer cells, contributing to their apoptotic activity. tandfonline.com This ability to selectively increase oxidative damage in cancer cells represents a key pathway through which quinoline derivatives can induce cell death. nih.govtandfonline.com

Apoptosis Induction in Neoplastic Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.comnih.gov A hallmark of many effective anticancer agents is their ability to trigger this pathway in tumor cells. nih.govarabjchem.org Quinoline carboxylic acid and its derivatives have consistently demonstrated the ability to induce apoptosis across a wide range of cancer cell lines through various intrinsic and extrinsic pathways. mdpi.comtandfonline.comnih.gov

The induction of apoptosis by these compounds is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Studies on bis-quinoline derivatives in leukemia cells showed a significant increase in the activation of caspase-3. mdpi.com The apoptotic process is also frequently linked to the mitochondrial pathway. This is characterized by a reduction in the mitochondrial membrane potential and the altered expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov Furthermore, treatment with quinoline derivatives often leads to cell cycle arrest, typically at the G2/M or S phase, which prevents cancer cell proliferation and precedes the onset of apoptosis. tandfonline.comnih.gov

| Quinoline Derivative Type | Cancer Cell Line | Observed Apoptotic Mechanisms |

|---|---|---|

| Bis-quinoline derivative | U937, HL60 (Leukemia) | Induction of sub-G1 peak, Caspase-3 activation, Annexin-V staining. mdpi.com |

| Quinoline analogue of Combretastatin A-4 | MCF-7 (Breast Cancer) | G2/M phase arrest, mitochondrial-dependent apoptosis, ROS generation. tandfonline.com |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | S phase cell cycle arrest, increased Bax/Bcl-2 ratio, activation of caspases-7 and -9. nih.gov |

| DFIQ (Synthetic quinoline derivative) | H1299 (NSCLC) | Induction of apoptotic protein cleavage, DNA damage, ROS accumulation. mdpi.comnih.gov |

Inhibition of Cancer Cell Growth, Invasion, and Migration

The culmination of the molecular interactions and cellular pathway disruptions initiated by quinoline derivatives is the potent inhibition of cancer cell proliferation and metastasis. mdpi.comekb.egarabjchem.org Numerous studies have documented the significant antiproliferative and cytotoxic effects of this class of compounds against a diverse panel of human cancer cell lines. nih.govnih.govresearchgate.net

Beyond inhibiting cell growth, certain quinoline derivatives have been shown to impede cancer cell invasion and migration, which are critical steps in the metastatic cascade. mdpi.comtandfonline.com For instance, one quinoline compound, 91b1, was found to suppress cancer cell migration and invasion by downregulating the expression of the gene Lumican. mdpi.com Other quinoline-based tubulin polymerization inhibitors have also been shown to effectively inhibit the migration of cancer cells. tandfonline.comfrontiersin.org This disruption of cell motility, combined with the induction of cell cycle arrest and apoptosis, provides a multi-pronged attack on tumor progression, highlighting the therapeutic potential of the this compound scaffold and its derivatives in oncology. ekb.egarabjchem.org

Modulation of Cellular Proliferation and Cell Cycle Regulators

While direct studies on this compound are limited, research on related quinoline and quinazoline (B50416) derivatives suggests that this class of compounds can significantly modulate cellular proliferation by interfering with the cell cycle. The underlying mechanism often involves the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proceeding through division and proliferation.

For instance, a study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its ability to cause cell cycle arrest at the G1 phase in MCF-7 human breast cancer cells. This arrest was observed at its half-maximal inhibitory concentration (IC50) of 168.78 µM and was accompanied by the induction of apoptosis, indicating a multi-faceted approach to inhibiting cancer cell growth. mdpi.comresearchgate.net

Furthermore, metal complexes of 6-methoxyquinoline have been shown to impact cell proliferation and induce cell cycle arrest. A copper(II) complex of 6-methoxyquinoline, for example, was found to cause cell cycle arrest at the G2/M phase in A549 lung carcinoma cells. researchgate.net This suggests that the 6-methoxyquinoline scaffold, a core component of the subject compound, is amenable to modifications that can induce cytotoxic effects through cell cycle modulation. In a different study, 6-methoxyflavone, which shares the 6-methoxy aromatic moiety, was shown to induce S-phase arrest in HeLa cells through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.govnih.gov

These findings collectively indicate that quinoline-based carboxylic acids and their derivatives are a promising class of compounds for the development of anticancer agents that act by disrupting the normal progression of the cell cycle. The specific point of cell cycle arrest (G1, S, or G2/M) appears to be dependent on the specific chemical structure of the derivative and the type of cancer cell line being investigated.

Table 1: Effects of Quinoline and Related Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | G1 phase arrest | mdpi.comresearchgate.net |

| Copper(II)-6-methoxyquinoline complex | A549 | G2/M phase arrest | researchgate.net |

Metal Chelation and its Role in Biological Activity

The quinoline scaffold, particularly the 8-hydroxyquinoline (B1678124) series, is well-documented for its potent metal-chelating properties, a characteristic that is often integral to its diverse biological activities. researchgate.nettandfonline.comnih.gov This ability to bind to essential metal ions can disrupt crucial cellular processes that are dependent on these metals, leading to therapeutic effects such as antimicrobial and anticancer activities. nih.govscirp.org It is highly probable that this compound shares this metal-chelating capability due to the presence of a nitrogen atom and a carboxylic acid group in a favorable spatial arrangement for coordinating with metal ions.

The biological significance of metal chelation by quinoline derivatives is multifaceted. For example, 8-hydroxyquinoline-2-carboxylic acid has been identified as a regulator of bacterial populations in the gut of certain insects, a function attributed to its iron chelation properties. researchgate.net This highlights the role of metal sequestration in modulating biological systems.

In the context of anticancer activity, the chelation of metal ions by quinoline derivatives can lead to the generation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, apoptosis in cancer cells. researchgate.net The formation of metal complexes with these ligands can enhance their biological efficacy. For instance, gallium (Ga³⁺) complexes of 8-hydroxyquinoline-2-carboxylic acid have been investigated and shown to possess potential anti-inflammatory and radioprotective or radiosensitizing effects, demonstrating that the metal-ligand complex can have distinct and potent biological activities. nih.gov

The anticancer effects of 8-hydroxyquinoline derivatives have been linked to their interaction with copper and zinc ions. nih.gov The formation of these metal complexes can lead to the inhibition of critical enzymes and cellular machinery, contributing to their antiproliferative effects. The versatility of the 8-hydroxyquinoline scaffold as a metal-binding pharmacophore is being actively explored for the development of metalloenzyme inhibitors. nih.gov

Table 2: Biological Implications of Metal Chelation by Quinoline Derivatives

| Quinoline Derivative | Metal Ion(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Divalent metals | General antimicrobial and anticancer activity | researchgate.nettandfonline.comnih.gov |

| 8-Hydroxyquinoline-2-carboxylic acid | Iron (Fe³⁺) | Regulation of bacterial abundance | researchgate.net |

| 8-Hydroxyquinoline-2-carboxylic acid | Gallium (Ga³⁺) | Anti-inflammatory, radioprotective/radiosensitizing | nih.gov |

| 8-Hydroxyquinoline derivatives | Copper (Cu²⁺), Zinc (Zn²⁺) | Anticancer activity | nih.gov |

Advanced Research Methodologies for 6 Methoxyquinoline 8 Carboxylic Acid Studies

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable tools in the study of 6-methoxyquinoline-8-carboxylic acid, providing fundamental information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. Both ¹H and ¹³C NMR are instrumental in confirming the compound's identity and structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the aromatic protons are influenced by their position on the quinoline ring and the electronic effects of the methoxy and carboxylic acid substituents. The methoxy group protons typically appear as a sharp singlet, while the carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, which can undergo deuterium (B1214612) exchange upon addition of D₂O. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct peaks for the carbons of the quinoline ring, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is characteristically found at a downfield chemical shift. libretexts.org The chemical shifts of the quinoline carbons are influenced by the positions of the methoxy and carboxylic acid groups. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Description |

|---|---|---|

| ¹H (Carboxylic Acid) | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O |

| ¹H (Aromatic) | 7.0 - 9.0 | Multiple signals (doublets, triplets, etc.) corresponding to quinoline ring protons |

| ¹H (Methoxy) | 3.8 - 4.2 | Singlet, integrating to 3 protons |

| ¹³C (Carbonyl) | 165 - 185 | Carboxylic acid carbon |

| ¹³C (Aromatic) | 110 - 160 | Multiple signals for quinoline ring carbons |

| ¹³C (Methoxy) | 55 - 60 | Methoxy carbon |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide mass measurements with high accuracy and resolution, allowing for the unambiguous determination of the molecular formula. researchgate.netnih.gov

For this compound (C₁₁H₉NO₃), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would yield an m/z value that closely matches this calculated mass, typically with an error of less than 5 ppm. This level of accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by providing information about the connectivity of the molecule.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Calculated Monoisotopic Mass | 203.0582 g/mol |

| Expected [M+H]⁺ Ion | 204.0655 |

| Expected [M-H]⁻ Ion | 202.0510 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching band for the carbonyl group, and various C-H and C=C/C=N stretching and bending vibrations associated with the aromatic quinoline ring and the methoxy group. researchgate.netui.ac.id The presence of these characteristic peaks provides strong evidence for the compound's structure. ui.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* and n-π* electronic transitions within the conjugated quinoline ring system. nih.gov The position and intensity of these absorption maxima (λ_max) are influenced by the methoxy and carboxylic acid substituents and the solvent used for analysis. mdpi.com Methoxyquinoline derivatives typically exhibit characteristic absorption patterns in the UV region. researchgate.net

| Spectroscopy | Expected Absorption Range | Functional Group/Transition |

|---|---|---|

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |

| IR | 1680-1710 cm⁻¹ | C=O stretch (Carboxylic acid) |

| IR | 1500-1600 cm⁻¹ | C=C and C=N stretch (Aromatic ring) |

| IR | 1200-1300 cm⁻¹ | C-O stretch (Carboxylic acid and Methoxy) |

| UV-Vis | 200-400 nm | π-π* and n-π* transitions (Quinoline ring) |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. sielc.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to control the pH and ensure good peak shape and resolution. acs.org Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from any impurities, starting materials, or by-products. nih.gov

A typical HPLC method for a quinoline carboxylic acid derivative might involve a gradient elution to ensure the separation of compounds with a range of polarities. nih.gov UV detection is commonly used, with the wavelength set to one of the absorption maxima of the compound to achieve high sensitivity.

Liquid Chromatography (LC): For the quantitative analysis of this compound in various research matrices, such as biological fluids or reaction mixtures, Liquid Chromatography, often coupled with mass spectrometry (LC-MS), is the preferred method. rsc.org LC-MS provides high sensitivity and selectivity, allowing for the detection and quantification of the compound even at low concentrations. nih.gov The chromatographic conditions would be similar to those used for HPLC purity assessment, but optimized for the specific matrix. researchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity for quantitative analysis.

Gas Chromatography (GC): Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and polar compounds like carboxylic acids. mdpi.com Therefore, for the quantitative analysis of this compound by GC, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative, such as a methyl or silyl (B83357) ester. gcms.cz Following derivatization, the sample can be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov This approach can be highly sensitive but requires careful optimization of the derivatization reaction.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the study of chemical compounds, offering insights that complement and guide experimental research. For this compound, these computational approaches provide a powerful lens through which to examine its potential as a pharmacologically active agent. By simulating molecular interactions and predicting properties, researchers can make more informed decisions, thereby accelerating the pace of discovery and development. These in silico methods allow for the efficient screening of virtual libraries, the elucidation of potential biological targets, and the optimization of synthetic routes, all of which are critical steps in the journey from a molecule to a potential therapeutic.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking is employed to forecast its binding affinity and mode of interaction with various biological targets, such as proteins and enzymes. This predictive capability is crucial for identifying potential therapeutic targets and understanding the molecular basis of the compound's activity.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the strength of the interaction, with lower binding energy values typically indicating a more stable complex. For instance, derivatives of quinoline have been studied for their potential as anticancer agents by docking them against targets like phosphatidylinositol 3-kinase (PI3Kα). mdpi.com These studies have shown that interactions such as hydrogen bonds and hydrophobic interactions play a significant role in the formation of the ligand-protein complex. mdpi.com

The insights gained from molecular docking can guide the rational design of more potent and selective analogs of this compound. By understanding how the molecule fits into the active site of a target, researchers can modify its structure to enhance binding and, consequently, its biological effect.

Below is an interactive data table summarizing the types of interactions that are typically analyzed in molecular docking studies of quinoline derivatives.

| Interaction Type | Description | Importance in Binding Affinity |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A major driving force for the binding of ligands to proteins. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules that have a net electric charge. | Important for guiding the ligand into the binding pocket. |

Homology Modeling in Target Protein Structure Prediction

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. nih.gov This computational method relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. nih.gov For research involving this compound, homology modeling is essential when investigating its interaction with a novel or less-studied protein target. nih.gov

The process of homology modeling involves several steps:

Template Identification: Searching a database of known protein structures to find a protein with a similar amino acid sequence to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template protein.

Model Building: Building a three-dimensional model of the target protein based on the aligned sequences and the known structure of the template.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

Once a reliable model of the target protein is generated, it can be used in molecular docking studies with this compound to predict binding modes and affinities. This integrated approach of homology modeling and molecular docking provides a powerful platform for virtual screening and lead optimization in the absence of an experimentally determined protein structure. nih.gov

Integration of Machine Learning Algorithms for Synthetic Pathway Optimization

The synthesis of complex organic molecules like this compound can be a challenging and resource-intensive process. Machine learning (ML) algorithms are increasingly being used to optimize synthetic pathways, making them more efficient and cost-effective. preprints.org These algorithms can analyze vast amounts of chemical reaction data to identify the most promising routes for synthesizing a target molecule. preprints.orgresearchgate.net

One of the key applications of ML in this area is retrosynthetic analysis, a technique where a target molecule is recursively broken down into simpler, commercially available precursors. preprints.org ML models, particularly deep learning models, can be trained on large reaction databases to predict the most likely disconnections in a molecule, thereby suggesting potential synthetic routes. preprints.orgmit.edu

Furthermore, ML algorithms can be used to optimize reaction conditions. preprints.org For example, Bayesian optimization can be employed to efficiently explore the reaction parameter space (e.g., temperature, solvent, catalyst) to find the conditions that maximize the reaction yield. preprints.orgresearchgate.net This can significantly reduce the number of experiments required to optimize a synthesis. preprints.org By integrating machine learning, chemists can accelerate the development of robust and scalable synthetic routes for this compound and its derivatives.

The following table outlines some machine learning approaches used in synthetic chemistry:

| Machine Learning Approach | Application in Synthesis | Potential Benefit for this compound |

| Deep Learning (Neural Networks) | Retrosynthetic analysis and reaction prediction. preprints.org | Identification of novel and efficient synthetic routes. |

| Bayesian Optimization | Optimization of reaction conditions (e.g., temperature, concentration). preprints.orgresearchgate.net | Increased reaction yields and reduced experimental effort. |

| Reinforcement Learning | De novo design of synthetic pathways. | Discovery of unconventional and potentially more efficient synthetic strategies. |

In Silico Evaluation for Anticipating Biological Activity

In silico methods play a crucial role in the early stages of drug discovery by predicting the potential biological activities of a compound before it is synthesized and tested in the lab. For this compound, these computational evaluations can help to prioritize it for further investigation against specific diseases. Various computational approaches are used to anticipate biological activity, including ligand-based and structure-based methods.

Ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new compounds like this compound.

Structure-based methods, such as molecular docking (discussed in section 5.3.1), use the three-dimensional structure of a biological target to predict how a ligand will interact with it. By docking this compound into the binding sites of various known drug targets, it is possible to identify potential therapeutic applications for the compound. For example, in silico studies on other quinoline derivatives have been used to identify their potential as antileishmanial agents by targeting enzymes like N-myristoyltransferase. nih.govresearchgate.net

Prediction of Pharmacokinetic Properties for Research Compound Prioritization

The pharmacokinetic properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success as a drug candidate. In silico models are widely used to predict these properties early in the research process, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. For this compound, the prediction of its ADMET properties is essential for assessing its drug-likeness and potential for further development.

A variety of computational tools and models are available to predict ADMET properties. These models are typically built using machine learning algorithms trained on large datasets of experimental data. For example, models can predict properties such as:

Absorption: Human intestinal absorption and Caco-2 cell permeability. nih.gov

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal or biliary clearance.

Toxicity: Potential for hepatotoxicity, mutagenicity, or cardiotoxicity (e.g., hERG channel inhibition). nih.gov

By evaluating the predicted ADMET profile of this compound, researchers can identify potential liabilities early on and make informed decisions about whether to advance the compound in the drug discovery pipeline. For instance, in silico predictions for a series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives suggested good human intestinal absorption and low risk of hERG channel inhibition. nih.gov

The table below provides a summary of key pharmacokinetic properties and their significance in drug development.

| Pharmacokinetic Property | Description | Importance in Drug Development |

| Absorption | The process by which a drug enters the bloodstream. | Determines the bioavailability of an orally administered drug. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the concentration of the drug at its site of action. |

| Metabolism | The chemical alteration of a drug by the body. | Influences the duration of action and potential for drug-drug interactions. |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the half-life of the drug. |

| Toxicity | The potential for a drug to cause adverse effects. | A critical factor in determining the safety of a drug. |

Preclinical Research Pathways and Biological Evaluation of 6 Methoxyquinoline 8 Carboxylic Acid Derivatives

In Vitro Efficacy Studies in Cellular and Sub-cellular Systems

Initial preclinical assessment of 6-Methoxyquinoline-8-carboxylic acid derivatives commences with in vitro studies. These experiments are fundamental for determining the compound's intrinsic biological activity, mechanism of action, and potency in controlled, isolated systems such as enzymes, cells, and microbial cultures.

Enzyme inhibition assays are a critical first step in characterizing the molecular mechanism of new chemical entities. Derivatives of the quinoline (B57606) scaffold have been extensively studied for their ability to inhibit various enzymes implicated in disease pathogenesis. For instance, quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in tumor immune evasion by converting ATP to immunosuppressive adenosine. researchgate.net Specific derivatives demonstrated significant inhibitory concentration (IC50) values against human NTPDases and e5'NT. researchgate.net

Similarly, 8-methoxyquinoline-4-carboxamides were evaluated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme relevant to inflammatory conditions like asthma. nih.gov Another area of investigation includes the inhibition of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer cell metabolism, by quinoline-8-sulfonamide (B86410) derivatives. acs.org Furthermore, certain quinoline-2-one derivatives have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an established target for antibacterial agents. apjhs.com

Table 1: Inhibitory Potency of Selected Quinoline Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Key Findings (IC50) |

|---|---|---|

| Quinoline-6-carboxylic acid derivatives | Ectonucleotidases (h-NTPDase1, h-NTPDase2, h-NTPDase3, e5'NT) | Compound 4d vs h-NTPDase1: 0.28 µM; Compound 4a vs e5'NT: 0.092 µM researchgate.net |

| 8-Methoxyquinoline-4-carboxamides | Phosphodiesterase 4 (PDE4) | Dichloro-substituted amide 3c showed acceptable activity levels for further development nih.gov |

| Quinoline-2-one derivatives | Dihydrofolate Reductase (DHFR) | Compound 6c was the most effective inhibitor with an IC50 of 3.25 µM, 2.5-fold more potent than trimethoprim (B1683648) apjhs.com |

| 7-substituted-8-Hydroxyquinolines | Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) | Able to inhibit MtInhA in the low micromolar range nih.gov |

Following enzyme assays, the activity of this compound derivatives is assessed in more complex biological systems like living cells. These assays provide insights into a compound's ability to cross cellular membranes and exert its effect within a cellular context.

Anticancer Activity: Quinoline derivatives have demonstrated significant cytotoxic potential across a range of human cancer cell lines. In one study, quinoline-8-sulfonamide derivatives were tested for their effect on cell viability, with compound 9a showing high cytotoxicity toward melanoma (C32, COLO829), breast cancer (MDA-MB-231), glioblastoma (U87-MG), and lung cancer (A549) cell lines. acs.org Other research has highlighted the proapoptotic effects of 2,6,9-trisubstituted purine (B94841) derivatives, a related heterocyclic class, on the HL-60 acute promyelocytic leukemia cell line. biointerfaceresearch.com Similarly, 8-hydroxy-2-quinolinecarbaldehyde exhibited notable cytotoxicity against breast carcinoma (T47D, MDA-MB-231, Hs578t) and hepatocellular carcinoma (Hep3B) cell lines.

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity Metric (GI50/IC50/MTS50) |

|---|---|---|---|

| Compound 9a (Quinoline-8-sulfonamide) | A549 | Lung Cancer | 223.1 µg/mL (GI50) acs.org |

| Compound 9a (Quinoline-8-sulfonamide) | MDA-MB-231 | Breast Cancer | 273.5 µg/mL (GI50) acs.org |

| Compound 9a (Quinoline-8-sulfonamide) | C32 | Amelanotic Melanoma | 233.9 µg/mL (GI50) acs.org |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 µg/mL (MTS50) |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D | Breast Carcinoma | 12.5–25 µg/mL (MTS50) |

Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal agents. nih.gov Derivatives are routinely screened against a panel of clinically relevant microbial strains. Studies have shown that 8-hydroxyquinoline (B1678124) (8HQ) derivatives possess potent activity against Mycobacterium tuberculosis, with some analogs demonstrating minimum inhibitory concentrations (MIC90) of less than 5 μM. frontiersin.org Other novel quinoline derivatives have shown excellent activity against Escherichia coli and Staphylococcus aureus, with MIC values as low as 3.125 µg/mL. nih.govresearchgate.net The quinoline derivative HT61 has been specifically evaluated for its effectiveness in reducing the viability of S. aureus biofilms, a significant challenge in healthcare settings. inotiv.com Furthermore, certain halogenated 8HQ derivatives displayed high antigrowth activity against Gram-negative bacteria like Aeromonas hydrophila. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives Against Microbial Strains

| Compound Class/Derivative | Microbial Strain | Key Findings (MIC) |

|---|---|---|

| 8-Hydroxyquinoline analogs | Mycobacterium tuberculosis | <5 μM for some analogs frontiersin.org |

| Quinolone derivative 24 | Escherichia coli & Staphylococcus aureus | 3.125 µg/ml nih.gov |

| Quinolone derivative 11 | Staphylococcus aureus | 6.25 µg/ml nih.gov |

| Quinoline-2-one derivative 6c | Methicillin-resistant S. aureus (MRSA) | 0.75 µg/mL apjhs.com |

| Nitroxoline (8HQ derivative) | Aeromonas hydrophila | 5.26 µM nih.gov |

The broad biological activity of the quinoline scaffold extends to antiviral applications. Research into 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives has demonstrated activity against orthopoxviruses in Vero and MK-2 cell cultures. researchgate.net Specifically, 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid was found to have high activity. researchgate.net In other studies, novel 8-hydroxyquinoline derivatives were evaluated in vitro against the dengue virus serotype 2 (DENV2), with an iso-Pr-substituted derivative showing a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov

In Vivo Preclinical Animal Models for Proof-of-Concept

Following promising in vitro results, lead compounds are advanced to in vivo animal models. These studies are essential for establishing proof-of-concept, demonstrating that the compound retains its activity and can produce a desired therapeutic effect in a living organism.

While specific studies on this compound derivatives in murine pneumonia models are not extensively documented, the efficacy of the broader quinoline class against relevant pathogens has been demonstrated in vivo. For example, a series of quinoline derivatives showed potent in vivo efficacy in a mouse model of Clostridioides difficile infection, a bacterium that can cause severe intestinal issues and has implications for hospital-acquired pneumonia. In this model, treatment with a lead quinoline compound resulted in a significant decrease in the fecal load of C. difficile compared to the control group, demonstrating effective inhibition of the bacteria in a live animal model. Such models are crucial for evaluating the potential of new antibacterial agents to treat systemic infections.

The anti-inflammatory potential of quinoline derivatives is frequently evaluated using well-established preclinical animal models. These models mimic aspects of human inflammatory conditions and are used to assess a compound's ability to reduce inflammation in vivo.

The carrageenan-induced paw edema model in rats is a widely used assay for acute inflammation. frontiersin.orginotiv.com Injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by swelling (edema). The first phase involves the release of mediators like histamine (B1213489) and serotonin, while the second, later phase is associated with prostaglandins (B1171923) and cytokines. The ability of a test compound to reduce the volume of this edema is a key indicator of its anti-inflammatory efficacy. Studies on related heterocyclic compounds have shown significant, dose-dependent inhibition of paw edema, with efficacy comparable to standard anti-inflammatory drugs like indomethacin.

The zymosan-induced peritonitis model is another valuable tool for studying acute inflammation. Intraperitoneal injection of zymosan, a component of yeast cell walls, triggers a robust inflammatory response, leading to the recruitment of immune cells, particularly neutrophils, into the peritoneal cavity. This model allows for the quantification of leukocyte migration and the production of inflammatory mediators. Derivatives of purine-2,6-dione, which share heterocyclic features with quinolines, have demonstrated high activity in this model, significantly decreasing neutrophil count and inhibiting early vascular permeability. nih.gov These studies provide evidence that the compounds can modulate key inflammatory processes in a living system. nih.gov

Future Research Directions and Unexplored Avenues for 6 Methoxyquinoline 8 Carboxylic Acid

Design and Synthesis of Novel Derivatives with Enhanced Target Specificity and Potency

The core structure of 6-methoxyquinoline-8-carboxylic acid offers a versatile platform for the design and synthesis of new derivatives with improved pharmacological profiles. A primary focus of future research will be the creation of analogs with heightened specificity for their biological targets, thereby increasing potency and reducing off-target effects.

One promising approach involves the synthesis of novel bicyclic inhibitors incorporating a carboxylic acid moiety, which has shown potential in the development of potent inhibitors for enzymes like diacylglycerol acyltransferase (DGAT1). nih.gov The optimization of lead compounds through systematic structure-activity relationship (SAR) studies will be crucial. For instance, the synthesis of a new series of 6-methoxy-2-arylquinoline analogues has been explored for their potential as P-glycoprotein (P-gp) inhibitors. nih.gov

The synthesis of these novel derivatives can be achieved through various established and emerging chemical reactions. The Doebner reaction, for example, has been successfully employed in a one-step synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives. nih.gov Further exploration of diverse synthetic methodologies will be essential to generate a wide array of derivatives for biological screening.

Table 1: Examples of Synthesized 6-Methoxyquinoline-4-carboxylic Acid Derivatives and their Characteristics nih.gov

| Compound | Yield (%) | Melting Point (°C) |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid (4a) | 23 | 234-236 |

| 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b) | 13 | 226-228 |

| 2-(3-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid (4c) | - | - |

| 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid (4d) | 16 | 310-312 |

| 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid (4e) | 18 | 145-150 |

Data extracted from a study on the preparation of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in chemistry. researchgate.net This "green chemistry" approach aims to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption. researchgate.net Future research on this compound and its derivatives should prioritize the adoption of these principles.

Traditional methods for synthesizing quinoline-4-carboxylic acids, such as the Doebner and Pfitzinger reactions, often involve harsh conditions, long reaction times, and the use of toxic reagents, leading to low yields. Modern, greener alternatives are being explored, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign options like water or ethylene (B1197577) glycol is a key aspect of green chemistry. researchgate.net

One-pot procedures: Combining multiple reaction steps into a single pot reduces waste and improves efficiency.

Use of efficient and reusable catalysts: The development of non-biodegradable and recyclable catalysts can make the synthesis process more sustainable. researchgate.net

A modified, eco-friendly one-pot multicomponent Doebner hydrogen transfer strategy has been developed for producing 4-quinoline carboxylic acid, offering advantages like mild reaction conditions and excellent conversion rates. researchgate.net The acceptorless dehydrogenative coupling (ADC) reaction is another efficient method for synthesizing quinoline (B57606) and its derivatives. researchgate.net The continuous development and optimization of such green synthetic routes will be a critical area of future research. acs.org

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

The integration of advanced computational tools is revolutionizing the field of drug discovery and development. nih.gov Rational drug design, which relies on the knowledge of a biological target's three-dimensional structure, allows for the in silico design and screening of potential drug candidates. researchgate.net This approach can significantly reduce the time and cost associated with traditional drug discovery methods. researchgate.net

For this compound, computational approaches can be employed in several ways:

Molecular Docking: This technique can predict the binding affinity and orientation of a designed molecule within the active site of a target protein. researchgate.net This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of novel derivatives.

These computational methods facilitate a more targeted and efficient approach to lead optimization, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. bbau.ac.in The use of in silico methods is a key strategy for the future development of novel drugs based on the this compound scaffold. nih.govresearchgate.net

Addressing Mechanisms of Resistance through Novel this compound Analogs

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. mdpi.com The development of novel therapeutic agents that can overcome existing resistance mechanisms is a critical area of research. Quinoline derivatives have shown promise in this regard. ontosight.ai

One strategy to combat resistance is the development of compounds with novel mechanisms of action. For example, a complex of iron and 8-hydroxyquinoline (B1678124), Fe(8-hq)3, has been shown to have a dual antimicrobial mechanism that combines the bactericidal activity of iron with the metal-chelating effect of 8-hydroxyquinoline. mdpi.com This dual action significantly delays the development of resistance in Staphylococcus aureus compared to conventional antibiotics. mdpi.com

Future research should focus on designing and synthesizing novel this compound analogs that can:

Inhibit targets essential for the development of resistance.

Possess multiple mechanisms of action to reduce the likelihood of resistance emerging.

Bypass existing resistance mechanisms, such as drug efflux pumps.

By understanding the molecular basis of resistance, researchers can rationally design new quinoline derivatives with improved efficacy against resistant strains.

Identification of Unexplored Biological Targets and Novel Therapeutic Applications for Quinoline Carboxylic Acids

The quinoline carboxylic acid scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai While some biological targets are well-established, there is significant potential to identify novel targets and explore new therapeutic applications for this class of compounds.

Recent research has identified quinoline carboxylic acid derivatives as inhibitors of diacylglycerol O-acyltransferase (DGAT1), presenting a potential new approach for treating obesity and metabolic syndrome. researchgate.net Other studies have shown that certain quinoline-4-carboxylic acid derivatives exhibit cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and K-562. nih.gov For instance, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid has demonstrated a significant reduction in the cellular growth of breast cancer cells. nih.gov

Future research should focus on:

High-throughput screening of diverse quinoline carboxylic acid libraries against a wide range of biological targets. This could uncover unexpected activities and lead to the identification of novel therapeutic applications.

Target deconvolution studies for compounds with interesting phenotypic effects. This involves identifying the specific molecular target responsible for the observed biological activity.

Exploring the potential of quinoline carboxylic acids in treating a broader range of diseases. This could include neurodegenerative disorders, viral infections, and inflammatory diseases. nih.gov

A compound known as quinoline carboxylic acid has been found to target dihydroorotate (B8406146) dehydrogenase (DHODH), a host enzyme necessary for pyrimidine (B1678525) biosynthesis, thereby interfering with viral replication. researchgate.net The antimicrobial and morphogenetic effects of 2-substituted derivatives of quinoline-4-carboxylic acid have also been studied against various bacteria, yeasts, and fungi. nih.gov The continued exploration of the biological activities of quinoline carboxylic acids is likely to yield new and valuable therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.